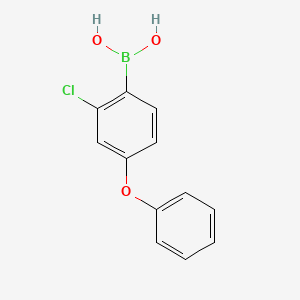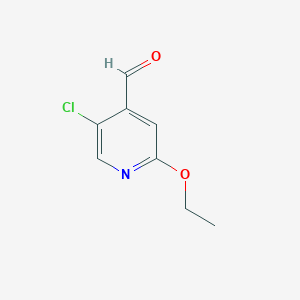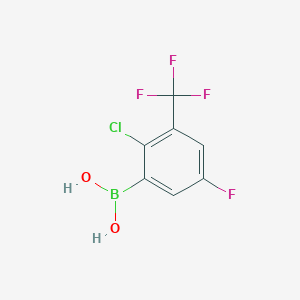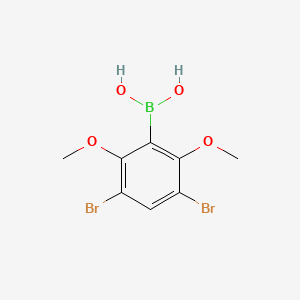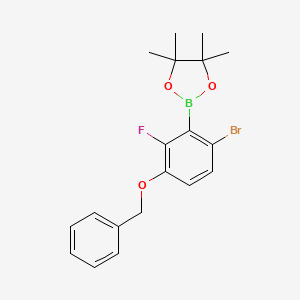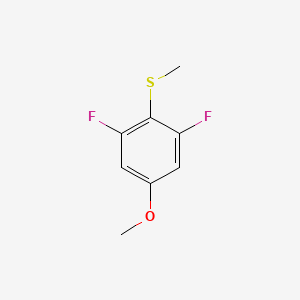
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid
Overview
Description
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2121513-09-3 . It has a molecular weight of 222.38 . The IUPAC name for this compound is (4-chloro-2,3-difluoro-5-methoxyphenyl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is 1S/C7H6BClF2O3/c1-14-4-2-3 (8 (12)13)6 (10)7 (11)5 (4)9/h2,12-13H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Fluorescence Quenching Studies
- 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is studied for its role in fluorescence quenching. Research by Geethanjali et al. (2015) on similar boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, explored fluorescence quenching using steady-state fluorescence measurements. They found that static quenching mechanisms were active in these systems, suggesting similar potential applications for 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid in fluorescence-based applications (H. S. Geethanjali et al., 2015).
Supramolecular Assembly
- The compound's role in the design and synthesis of supramolecular assemblies was examined in studies involving phenylboronic and 4-methoxyphenylboronic acids. These studies, such as the one by Pedireddi et al. (2004), focus on the formation of hydrogen bonds and their contributions to complex molecular structures, which could be analogous to the interactions of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid in similar contexts (V. Pedireddi et al., 2004).
Suzuki Cross-Coupling Reactions
- The utility of boronic acid derivatives in Suzuki cross-coupling reactions to yield novel compounds is significant. Parry et al. (2002) synthesized and studied various derivatives, including 5-chloro-2-methoxy-4-pyridylboronic acid, for their potential in palladium-catalyzed cross-coupling reactions. This indicates the potential of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid in similar synthetic chemistry applications (Paul R. Parry et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
Mechanism of Action
Target of Action
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon atoms in organic molecules that participate in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction affects the biochemical pathways involved in carbon-carbon bond formation . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that organoboron compounds are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound is usually stable under normal conditions , but its stability can be affected by factors such as temperature and humidity .
properties
IUPAC Name |
(4-chloro-2,3-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUCOBRCLRBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202722 | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid | |
CAS RN |
2121513-09-3 | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










